FK 448

Description

Historical Context and Discovery of FK 448

The chemical compound this compound emerged from research in the mid-1980s focused on developing new synthetic protease inhibitors. A key study published in 1985 by S. Fujii and colleagues introduced this compound as a novel and potent inhibitor of chymotrypsin (B1334515). nih.gov This research aimed to find compounds that could protect peptide-based drugs, such as insulin (B600854), from degradation by digestive enzymes in the intestine. nih.govtandfonline.com The synthesis of this compound involves the reaction of 1-isopropylpiperazine (B163126) with 4-ethoxycarbonyloxybenzoylchloride, followed by further chemical modifications to yield the final compound. drugfuture.com The development was part of a broader effort to enhance the oral bioavailability of therapeutic peptides, a significant challenge in pharmaceutical science. tandfonline.com

Classification of this compound within Chemical Inhibitor Classes

This compound is classified based on its chemical structure and its mechanism of action as a specific type of enzyme inhibitor.

Protease Inhibitor: Broadly, this compound is a protease inhibitor, a class of molecules that bind to proteases (enzymes that break down proteins and peptides) and inhibit their activity. nih.govyoutube.com Protease inhibitors are crucial tools in biochemistry and medicine for controlling unwanted protein degradation. patsnap.comitwreagents.com

Serine Protease Inhibitor: More specifically, this compound targets serine proteases, which are characterized by a highly reactive serine residue in their active site. patsnap.com It acts on chymotrypsin, a prominent digestive serine protease. nih.govmedchemexpress.com Serine protease inhibitors work by interacting with this active site, blocking the enzyme's ability to cleave peptide bonds. patsnap.com

Piperazine (B1678402) Derivative: From a chemical structure standpoint, this compound is a piperazine derivative. nih.gov This classification is based on the presence of a piperazine ring system in its core structure.

Significance of this compound in Protease Research

The primary significance of this compound in academic research lies in its potent and specific inhibitory action against chymotrypsin. nih.gov This specificity allows researchers to study the particular role of chymotrypsin in various biological processes without significantly affecting other proteases. medchemexpress.com

A major focus of research involving this compound has been its ability to prevent the enzymatic degradation of insulin in the gastrointestinal tract. nih.gov Studies in animal models (rats and dogs) have shown that by inhibiting chymotrypsin, this compound protects insulin from being broken down, which in turn promotes its absorption from the intestine into the bloodstream. nih.govchemicalbook.com This leads to a measurable decrease in blood glucose levels and a corresponding increase in plasma insulin levels. nih.govmedchemexpress.com

This characteristic makes this compound a valuable research tool for investigating strategies to overcome the proteolytic barrier for orally administered peptide and protein drugs. tandfonline.com It has been used as a model chymotrypsin inhibitor in studies exploring co-formulations to improve the bioavailability of therapeutics that would otherwise be digested. tandfonline.com

Research Findings on this compound Inhibitory Activity

The inhibitory effect of this compound has been quantified against several proteases to determine its specificity. The data below, derived from in-vitro enzymatic assays, illustrates its high potency against chymotrypsin compared to other enzymes.

| Enzyme | IC50 Value | Reference |

|---|---|---|

| Chymotrypsin | 720 nM | medchemexpress.com |

| Trypsin | 780 µM | medchemexpress.com |

| Thrombin | 35 µM | medchemexpress.com |

| Cathepsin G | 15 µM | medchemexpress.com |

| Plasmin | >1 mM | medchemexpress.com |

| Plasma Kallikrein | >1 mM | medchemexpress.com |

| Pancreas Kallikrein | >1 mM | medchemexpress.com |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

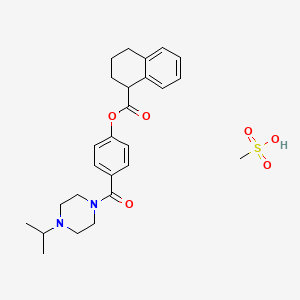

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

85858-77-1 |

|---|---|

Molecular Formula |

C26H34N2O6S |

Molecular Weight |

502.6 g/mol |

IUPAC Name |

methanesulfonic acid;[4-(4-propan-2-ylpiperazine-1-carbonyl)phenyl] 1,2,3,4-tetrahydronaphthalene-1-carboxylate |

InChI |

InChI=1S/C25H30N2O3.CH4O3S/c1-18(2)26-14-16-27(17-15-26)24(28)20-10-12-21(13-11-20)30-25(29)23-9-5-7-19-6-3-4-8-22(19)23;1-5(2,3)4/h3-4,6,8,10-13,18,23H,5,7,9,14-17H2,1-2H3;1H3,(H,2,3,4) |

InChI Key |

BVNMUHYZMQDZPJ-UHFFFAOYSA-N |

SMILES |

CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C3CCCC4=CC=CC=C34.CS(=O)(=O)O |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C3CCCC4=CC=CC=C34.CS(=O)(=O)O |

Other CAS No. |

89703-10-6 |

Synonyms |

4-(4-isopropylpiperazinocarbonyl)phenyl 1,2,3,4-tetrahydro-1-naphthoate methanesulfonate FK 448 FK-448 |

Origin of Product |

United States |

Synthetic Pathways and Structural Elucidation of Fk 448

Methodologies for the Chemical Synthesis of FK 448

The synthesis of this compound was part of broader efforts to develop water-soluble and specific inhibitors of chymotrypsin (B1334515) and other enzymes. The synthetic approach involved the preparation of 4-substituted phenyl esters derived from carboxylic acids containing condensed ring systems, such as tetralin and naphthalene. wikipedia.org this compound, specifically, is identified as a 4-substituted phenyl ester of tetralin-1-carboxylic acid. wikipedia.org This methodology allowed for the systematic synthesis and evaluation of a series of related compounds to determine their inhibitory effects. wikipedia.orgmdpi-res.comontosight.ai

Structural Characteristics of this compound as a Synthetic Inhibitor

This compound is chemically known as 4-(4-isopropylpiperadinocarbonyl)phenyl 1,2,3,4-tetrahydro-1-naphthoate methanesulfonate (B1217627). mdpi-res.comontosight.ainih.govnih.govsigmaaldrich.com Its structure comprises a 1,2,3,4-tetrahydro-1-naphthoate moiety esterified to a phenyl group, which is in turn linked via a carbonyl group to a 4-isopropylpiperadine ring. mdpi-res.comontosight.ainih.govnih.govsigmaaldrich.com The compound is typically studied and described as a methanesulfonate salt. mdpi-res.comontosight.ainih.govnih.govsigmaaldrich.com

As a synthetic inhibitor, this compound exhibits potent and specific activity against chymotrypsin. mdpi-res.comontosight.aisigmaaldrich.comnih.govuem.brfishersci.fifishersci.co.uk Studies have determined its inhibitory constant (IC₅₀) against chymotrypsin to be around 720 nM or 7.1 x 10⁻⁷ M. sigmaaldrich.comnih.govuem.br This indicates that a relatively low concentration of this compound is effective in inhibiting chymotrypsin activity. The molecular formula of this compound methanesulfonate is C₂₆H₃₄N₂O₆S, with a molecular weight of 502.63. nih.gov

Enzymatic Inhibition Profile and Specificity of Fk 448

Inhibition of Chymotrypsin (B1334515) by FK 448

This compound has been demonstrated to be a potent inhibitor of chymotrypsin. nih.govthieme-connect.dewikiwand.comnih.gov This inhibition is considered effective and specific. nih.govthieme-connect.dewikiwand.com

Quantitative assessments of this compound's effect on chymotrypsin activity have determined its half-maximal inhibitory concentration (IC50). The IC50 value for the inhibition of chymotrypsin by this compound is consistently reported as 720 nM. nih.govthieme-connect.dewikiwand.com This corresponds to 7.1 x 10⁻⁷ M.

Studies have also involved the determination of kinetic parameters, such as Km and Ki values, to further characterize the inhibition of chymotrypsin by this compound. thieme-connect.de While the determination of Ki values has been noted, specific Ki values for this compound's inhibition of chymotrypsin were not consistently available in the consulted sources.

Quantitative Assessment of Chymotrypsin Inhibitory Activity (e.g., IC50 values)

Evaluation of this compound against Other Proteases

Beyond its primary target, chymotrypsin, this compound has been evaluated for its inhibitory activity against other proteases to understand its specificity profile.

This compound exhibits slight inhibitory effects on trypsin and thrombin. thieme-connect.de The IC50 value for the inhibition of trypsin by this compound is reported as 780 μM. thieme-connect.de For thrombin, the IC50 value is reported as 35 μM. thieme-connect.de

This compound has been shown to moderately inhibit the hydrolytic activities of cathepsin G. thieme-connect.denih.gov The reported IC50 value for the inhibition of cathepsin G by this compound is 15 μM. thieme-connect.de This value is also stated as 1.5 x 10⁻⁵ M. nih.gov

Importantly, this compound demonstrates no significant inhibitory effects on the esterolysis of plasmin, plasma kallikrein, or pancreas kallikrein. thieme-connect.de For these enzymes, the IC50 values were all found to be greater than 1 mM. thieme-connect.de

Here is a summary of the inhibition data:

| Enzyme | Inhibition Level | IC50 Value |

|---|---|---|

| Chymotrypsin | Effective/Specific | 720 nM (0.72 μM) |

| Trypsin | Slight | 780 μM |

| Thrombin | Slight | 35 μM |

| Cathepsin G | Moderate | 15 μM |

| Plasmin | None | > 1 mM |

| Plasma Kallikrein | None | > 1 mM |

| Pancreas Kallikrein | None | > 1 mM |

Compound Names and PubChem CIDs

| Name | PubChem CID | Notes |

| This compound | Not available | PubChem CID could not be definitively confirmed from the consulted sources. |

| Chymotrypsin | - | Enzyme |

| Trypsin | - | Enzyme |

| Thrombin | - | Enzyme |

| Cathepsin G | - | Enzyme |

| Plasmin | - | Enzyme |

| Plasma Kallikrein | - | Enzyme |

| Pancreas Kallikrein | - | Enzyme |

Inhibition of Cathepsin G by this compound

Comparative Analysis with Other Proteolytic Enzyme Inhibitors

This compound has been characterized as an effective and specific inhibitor, particularly of chymotrypsin. Research indicates that this compound free base demonstrates potent inhibition of chymotrypsin with an IC50 value of 720 nM. medchemexpress.com Its inhibitory effects on other proteolytic enzymes are less pronounced. This compound free base slightly inhibits the esterolysis activity of trypsin and thrombin, with reported IC50 values of 780 μM and 35 μM, respectively. medchemexpress.com In contrast, it shows no inhibitory effects on the esterolysis of plasmin, plasma kallikrein, or pancreas kallikrein, with IC50 values reported as greater than 1 mM for all three. medchemexpress.com Moderate inhibition was observed against the hydrolytic activities of cathepsin G, with an IC50 of 15 μM. medchemexpress.com This profile highlights a notable selectivity for chymotrypsin among the tested enzymes.

The specificity of this compound can be compared to other known proteolytic enzyme inhibitors such as nafamostat (B1217035) mesilate and gabexate (B1204611) mesilate. Nafamostat mesilate is described as a synthetic serine protease inhibitor that inhibits a variety of 'trypsin-like' peptidases in family S1. ebi.ac.uk It has been shown to inhibit trypsin, plasmin, thrombin, pancreatic kallikrein, C1r, and C1s, often more potently than gabexate mesilate or leupeptin. ebi.ac.uk Reported Ki values for nafamostat include 15 nM for trypsin, 84 nM for thrombin, 14 nM for C1r, and 38 nM for C1s. ebi.ac.uk Nafamostat is also a potent inhibitor of human tryptase with a Ki of 95 pM. ebi.ac.uk Gabexate mesilate is also a serine protease inhibitor, primarily inhibiting trypsin-like serine proteases. guidetopharmacology.orgwikipedia.org

Comparing the inhibition profiles, this compound exhibits potent inhibition of chymotrypsin, with weaker activity against trypsin and thrombin, and no significant activity against plasmin or kallikreins. medchemexpress.com Nafamostat mesilate, conversely, shows broader activity against a range of trypsin-like serine proteases, including potent inhibition of trypsin, plasmin, thrombin, and kallikreins, with particularly high potency against tryptase. ebi.ac.uk Gabexate mesilate also targets trypsin-like serine proteases but the specific comparative potency across a wide panel of enzymes relative to this compound is not as extensively detailed in the provided information as the comparison between nafamostat and other inhibitors. guidetopharmacology.orgwikipedia.org

The distinct inhibition profiles suggest that this compound offers a more selective targeting of chymotrypsin compared to the broader serine protease inhibitory activities of compounds like nafamostat mesilate and gabexate mesilate.

Below is a data table summarizing the enzymatic inhibition profile of this compound Free base:

| Enzyme | IC50 (nM) | IC50 (μM) | Inhibition Level |

| Chymotrypsin | 720 | 0.72 | Effective/Potent medchemexpress.com |

| Trypsin | - | 780 | Slight Inhibition medchemexpress.com |

| Thrombin | - | 35 | Slight Inhibition medchemexpress.com |

| Plasmin | >1,000,000 | >1000 | No Effect medchemexpress.com |

| Plasma Kallikrein | >1,000,000 | >1000 | No Effect medchemexpress.com |

| Pancreas Kallikrein | >1,000,000 | >1000 | No Effect medchemexpress.com |

| Cathepsin G | - | 15 | Moderate Inhibition medchemexpress.com |

Mechanistic Investigations of Fk 448 S Biological Actions

Molecular Mechanisms of Protease Inhibition by FK 448

This compound exerts its biological effects primarily through the inhibition of proteases, enzymes that break down proteins. Its inhibitory activity is particularly pronounced against chymotrypsin (B1334515). nih.govmedchemexpress.comoup.comoup.com

Interaction with Enzyme Active Sites

Research indicates that this compound functions as a potent and specific inhibitor of chymotrypsin. nih.govmedchemexpress.comoup.comoup.com Studies have determined an IC50 value of 720 nM for this compound against chymotrypsin. medchemexpress.com While its primary target is chymotrypsin, this compound also exhibits some inhibitory activity against other enzymes, albeit at significantly higher concentrations. For instance, it slightly inhibits the esterolysis of trypsin and thrombin with IC50 values of 780 μM and 35 μM, respectively. medchemexpress.com However, it shows negligible effects on the esterolysis of plasmin, plasma kallikrein, or pancreas kallikrein, with IC50 values exceeding 1 mM for all. medchemexpress.com this compound has also been shown to moderately inhibit the hydrolytic activities of cathepsin G, with an IC50 of 15 μM. medchemexpress.com This selective inhibition profile suggests a specific interaction with the active site of chymotrypsin, which differs in its structural and chemical properties compared to the active sites of the less affected enzymes.

Cellular and Biochemical Effects of this compound

The inhibitory effects of this compound on digestive enzymes translate into significant cellular and biochemical consequences, particularly concerning the degradation of peptides and proteins in the gastrointestinal tract.

Suppression of Insulin (B600854) Degradation by Pancreatic Enzymes in In Vitro Systems

In vitro studies have demonstrated that insulin is inactivated by pancreatic enzymes and by supernatants of intestine or liver homogenates. nih.govoup.comoup.com this compound has been shown to effectively suppress the digestion of insulin by pancreatic enzymes in these in vitro systems. nih.govoup.comoup.com This protective effect on insulin is attributed to its potent inhibitory activity against digestive enzymes, most notably chymotrypsin. nih.govoup.comoup.com This mechanism is considered crucial for the observed enhancement of intestinal insulin absorption when co-administered with this compound. nih.govoup.comoup.com

Modulation of Digestive Enzyme Activity in Homogenates (Intestine, Liver)

Beyond pancreatic enzymes, this compound also influences the activity of digestive enzymes present in intestinal and liver homogenates. In vitro data indicates that FK-448 suppresses the digestion of insulin by supernatants of intestine or liver homogenates. nih.govoup.comoup.com This suggests that this compound's inhibitory effects extend to enzymes within the intestinal lumen and potentially those associated with the intestinal mucosa and liver, contributing to a reduced proteolytic environment that favors the stability of co-administered peptides. nih.govoup.comoup.comjst.go.jp

Preclinical Pharmacological Research of Fk 448

In Vitro Pharmacological Studies

In vitro studies are conducted outside of living organisms, often using cell cultures, enzymes, or tissue preparations, to understand the direct effects of a compound at a molecular or cellular level.

Assessment of Biological Activity in Cell-Free Systems

FK 448 has been identified as an inhibitor of certain proteolytic enzymes. In cell-free systems, this compound Free base demonstrates effective and specific inhibition of chymotrypsin (B1334515). The inhibitory potency is quantified by an IC50 value of 720 nM against chymotrypsin. medchemexpress.comglpbio.comchemicalbook.com Beyond its primary activity on chymotrypsin, this compound Free base also exhibits slight inhibitory effects on other enzymes, including trypsin and thrombin, with IC50 values of 780 µM and 35 µM, respectively. medchemexpress.com Moderate inhibition was observed against cathepsin G, with an IC50 of 15 µM. medchemexpress.com However, this compound Free base showed no significant effects on the esterolysis activity of plasmin, plasma kallikrein, or pancreas kallikrein, with IC50 values exceeding 1 mM for these enzymes. medchemexpress.com

Here is a summary of the in vitro inhibitory activity of this compound Free base:

| Enzyme | IC50 (nM) |

| Chymotrypsin | 720 |

| Trypsin | 780,000 |

| Thrombin | 35,000 |

| Cathepsin G | 15,000 |

| Plasmin | > 1,000,000 |

| Plasma Kallikrein | > 1,000,000 |

| Pancreas Kallikrein | > 1,000,000 |

Evaluation of this compound in Tissue Homogenates

Studies utilizing tissue homogenates have provided insights into the effects of this compound on enzymatic activity within a more complex biological matrix compared to isolated enzyme systems. In vitro data indicated that insulin (B600854) could be inactivated by pancreatic enzymes and by the supernatants of intestine or liver homogenates. nih.gov Importantly, this compound was found to suppress the digestion of insulin by pancreatic enzymes in these in vitro settings. nih.gov This finding suggests that the inhibitory activity of this compound on digestive enzymes, particularly chymotrypsin, plays a role in protecting macromolecules like insulin from degradation in biological preparations.

In Vivo Animal Model Studies

Effects of this compound on Macromolecular Absorption in Rodent Models (e.g., Rats)

Research in rodent models, specifically rats, has demonstrated the ability of this compound to enhance the intestinal absorption of macromolecules. Studies have shown that this compound promotes the intestinal absorption of insulin in rats. nih.govmybiosource.compharmtech.commedkoo.comnih.gov This enhanced absorption leads to a decrease in blood glucose levels in these animals. chemicalbook.comnih.gov The promoting effect of this compound on insulin absorption in rats is linked to its inhibitory activity on digestive enzymes, particularly chymotrypsin, which would otherwise degrade insulin in the gastrointestinal tract. nih.gov

Effects of this compound on Macromolecular Absorption in Canine Models (e.g., Dogs)

Similar to findings in rodents, studies in canine models, such as dogs, have also indicated that this compound enhances the intestinal absorption of macromolecules. This compound has been shown to promote the intestinal absorption of insulin in dogs. nih.govmybiosource.commedkoo.comnih.govnih.govwikipedia.orgrjpdft.com This enhanced absorption results in an increase in the plasma immunoreactive insulin (IRI) level in dogs. chemicalbook.comnih.gov The rise in plasma IRI levels in dogs was observed to be proportional to the decrease in blood glucose levels. nih.gov This further supports the role of this compound in facilitating the absorption of orally administered insulin by inhibiting its enzymatic degradation.

Investigations into Physiological Responses in Animal Models

Investigations in animal models have also examined the physiological responses to this compound, particularly in the context of its effects on macromolecular absorption. A key physiological response observed in both rats and dogs following the administration of this compound with insulin is a decrease in blood glucose levels. chemicalbook.comnih.gov In dogs, the increase in plasma immunoreactive insulin levels is a direct physiological indicator of enhanced insulin absorption. nih.gov These physiological changes underscore the potential of this compound to improve the bioavailability of orally administered peptide drugs like insulin by protecting them from enzymatic breakdown and facilitating their passage across the intestinal barrier.

Structure Activity Relationship Sar Studies of Fk 448 and Its Analogs

Identification of Key Pharmacophoric Features of FK 448

A pharmacophore represents the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target structure to trigger (or block) its biological response. For an enzyme inhibitor like this compound, the key pharmacophoric features would be those structural elements that allow it to bind effectively and selectively to the active site of chymotrypsin (B1334515).

Based on the known function of this compound as a chymotrypsin inhibitor, its pharmacophore would likely involve features that can engage in interactions with the catalytic triad (B1167595) and substrate-binding pockets of the enzyme. Chymotrypsin, a serine protease, utilizes a catalytic triad (His57, Asp102, Ser195) for peptide bond hydrolysis. Inhibitors typically interact with these residues and/or mimic the transition state of the enzymatic reaction.

While specific pharmacophore models for this compound were not found in the search results, general principles for protease inhibitors suggest that key features could include:

Groups capable of hydrogen bonding with residues in the active site.

Hydrophobic regions that interact with hydrophobic pockets within the enzyme's binding site.

A scaffold that correctly positions these features to fit within the confines of the chymotrypsin active site.

The specificity of this compound for chymotrypsin over other related proteases like trypsin and thrombin implies that its pharmacophore possesses features that allow it to discriminate between the subtly different binding sites of these enzymes. For instance, the substrate specificity of chymotrypsin is largely determined by a hydrophobic pocket (S1 pocket) that accommodates aromatic or large hydrophobic amino acid side chains of the substrate. An effective chymotrypsin inhibitor would likely have a structural element that favorably interacts with this pocket.

Impact of Structural Modifications on Inhibitory Potency and Selectivity

Structural modifications to a lead compound are typically explored in SAR studies to understand how changes in different parts of the molecule affect its biological activity, including potency and selectivity. For an enzyme inhibitor like this compound, modifications could involve altering functional groups, changing the size or shape of the molecule, or introducing/removing chiral centers.

Although detailed studies on specific structural modifications of this compound were not found, the general impact of structural changes on enzyme inhibitors is well-documented in the field of medicinal chemistry, as seen in SAR studies of other compound classes. Modifications can influence:

Binding Affinity: Altering groups that interact with the enzyme's active site can strengthen or weaken binding. For example, introducing a group that forms a favorable hydrogen bond or a hydrophobic interaction can increase potency. Conversely, steric clashes or unfavorable electronic interactions can decrease it.

Selectivity: Modifications can be designed to enhance interactions with the target enzyme while minimizing interactions with off-target proteins, thereby improving selectivity. This often involves exploiting subtle differences in the binding sites of related enzymes.

Pharmacokinetic Properties: Structural changes can also impact absorption, distribution, metabolism, and excretion (ADME) properties, although this falls outside the strict scope of this article's focus on SAR related to activity and selectivity.

In the context of this compound's activity as a chymotrypsin inhibitor, modifications aimed at improving potency or selectivity might involve exploring variations in the moieties that interact with the S1 pocket or the catalytic residues. The observation that this compound is a specific inhibitor of chymotrypsin with less activity against trypsin and thrombin suggests that its current structure already possesses some degree of selectivity determinants.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies utilize mathematical and statistical models to correlate a compound's biological activity with its physicochemical properties or structural descriptors. QSAR can complement traditional SAR by providing a quantitative understanding of how specific molecular properties influence activity, enabling the prediction of activity for untested compounds.

Common molecular descriptors used in QSAR studies include:

Electronic Descriptors: Such as partial charges, polarizability, and electronic effects of substituents.

Steric Descriptors: Including molecular volume, shape, and the size of substituents.

Hydrophobic Descriptors: Such as logP or fragment-based lipophilicity contributions.

While no specific QSAR studies on this compound were found in the search results, a QSAR analysis of this compound and its potential analogs would involve:

Compiling a dataset of this compound and its synthesized analogs with their measured inhibitory activities against chymotrypsin and potentially other proteases to assess selectivity.

Calculating a range of molecular descriptors for each compound in the dataset.

Developing statistical models (e.g., multiple linear regression, partial least squares, machine learning algorithms) to find correlations between the descriptors and the biological activity.

Validating the developed QSAR models using a separate test set of compounds.

A successful QSAR model for this compound inhibition could provide insights into which specific molecular properties are most critical for potent and selective binding to chymotrypsin, guiding the design of novel inhibitors.

Design and Synthesis of Novel this compound Derivatives with Modified Activities

The design and synthesis of novel derivatives are direct applications of SAR and QSAR insights. By understanding which structural features are important for activity and how modifications impact potency and selectivity, chemists can rationally design new compounds with potentially improved properties.

For this compound, the design of novel derivatives with modified activities could aim to:

Increase Potency: By optimizing interactions with the chymotrypsin active site based on SAR/QSAR data.

Improve Selectivity: By introducing modifications that enhance binding to chymotrypsin while reducing binding to other proteases.

Modulate other properties: Although outside the strict scope, considerations like metabolic stability or solubility might also drive derivative design in a broader drug discovery context.

The synthesis of these novel derivatives would involve standard organic chemistry techniques to introduce the desired structural modifications to the this compound scaffold or to build related structures. Subsequent biological evaluation of these synthesized compounds would then validate the design hypotheses and further refine the SAR understanding.

Analytical Methodologies for Fk 448 Research

Chromatographic Techniques for Separation and Quantification of FK 448

Chromatographic techniques are fundamental for isolating this compound from complex matrices and determining its concentration. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase, enabling separation based on properties such as polarity, size, or affinity.

Liquid Chromatography (LC) Applications

Liquid Chromatography (LC), including High-Performance Liquid Chromatography (HPLC), is a widely used technique for the analysis of a broad range of organic compounds, particularly those that are not easily volatilized mdpi.comchromatographyonline.com. LC is effective for the separation of analytes in complex biological samples and is often coupled with sensitive detectors for quantification nih.govacs.org. LC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is a powerful approach for quantitative profiling and is considered a method of choice in various applications, including drug screening and quantitative profiling mdpi.comnih.govacs.org. While general applications of LC-MS/MS in analyzing organic compounds in biological samples are well-documented, specific detailed applications focusing solely on the chromatographic separation and quantification of the chymotrypsin (B1334515) inhibitor this compound were not extensively detailed in the provided search results. However, the nature of FK-448 as a relatively complex organic molecule suggests that LC-based methods, particularly coupled with mass spectrometry, would be suitable for its analysis in research settings.

Spectrometric Techniques for Characterization and Detection

Spectrometric techniques provide valuable information about the structure, identity, and quantity of this compound by measuring its interaction with electromagnetic radiation or its mass-to-charge ratio.

Mass Spectrometry (MS and MS/MS) Approaches

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound nih.govacs.org. Tandem Mass Spectrometry (MS/MS) involves further fragmentation of selected ions, yielding more detailed structural information nih.govacs.orgmdpi.com. LC-MS/MS is widely used for the identification and quantification of compounds in complex matrices mdpi.comnih.govacs.org. While mass spectrometry is a key technique in the characterization of organic molecules and is often coupled with chromatographic methods, specific detailed mass spectrometric approaches applied solely to the structural elucidation or detection of the chymotrypsin inhibitor this compound were not extensively described in the provided search results in isolation from chromatographic coupling. The use of MS in conjunction with LC is implied to be relevant for analyzing such compounds in complex samples mdpi.comnih.govacs.org.

UV/Vis Spectroscopy Applications

UV/Vis Spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum analytik-jena.comsci-hub.se. This technique is useful for the identification and quantification of compounds that contain chromophores (functional groups that absorb UV or visible light) analytik-jena.comsci-hub.se. UV/Vis spectroscopy is a common method in pharmaceutical and chemical analysis analytik-jena.com. The characteristic absorption spectrum of a compound can be used for its identification and for determining its concentration using the Beer-Lambert Law analytik-jena.com. While UV/Vis spectroscopy is a standard analytical tool, specific applications detailing the UV/Vis spectrum or its use for the analysis of the chymotrypsin inhibitor this compound were not found in the provided search results. References to absorbance at 448 nm in the search results were related to cytochrome P450 or silver nanoparticles, not the chymotrypsin inhibitor this compound nih.govresearchgate.netresearchgate.net.

Broader Academic Implications and Future Research Trajectories

Contribution of FK 448 Research to Oral Delivery Strategies for Peptides and Proteins

A significant challenge in the delivery of peptide and protein therapeutics is their susceptibility to enzymatic degradation within the gastrointestinal (GI) tract, leading to poor oral bioavailability nih.govresearchgate.netmdpi.com. This compound, as a specific inhibitor of chymotrypsin (B1334515), has been investigated for its potential to mitigate this barrier mdpi.commedchemexpress.com. Studies have demonstrated that this compound can enhance the intestinal absorption of peptides, such as insulin (B600854), in animal models like rats and dogs, resulting in decreased blood glucose levels medchemexpress.commdpi.complos.org. This effect is attributed to its ability to suppress the digestion of insulin by pancreatic enzymes, particularly chymotrypsin plos.org. The research on this compound highlights the principle that inhibiting key digestive proteases can be a viable strategy to protect orally administered peptide and protein drugs from degradation, thereby improving their absorption and potential therapeutic efficacy mdpi.commdpi.commdpi.comnih.govresearchgate.net. This contributes to the broader understanding of formulating strategies to overcome the enzymatic barriers to oral peptide and protein delivery researchgate.netmdpi.com.

Role of Protease Inhibitors in Modulating Biological Processes

Protease inhibitors, including compounds like this compound, play crucial roles in modulating a wide array of biological processes. Proteases are involved in numerous physiological and pathological events, ranging from basic protein turnover to complex signaling pathways, immune responses, blood clotting, and cell regulation nih.govgoogle.comsigmaaldrich.com. By inhibiting specific proteases, compounds like this compound can interfere with or regulate these processes. This compound's specific inhibition of chymotrypsin places it within the context of modulating processes where chymotrypsin is active, such as protein digestion in the intestine plos.org. Beyond digestion, proteases and their inhibitors are implicated in disease progression, including cancer and infectious diseases nih.govmdpi.comnih.govoncotarget.com. Research on protease inhibitors, in general, provides valuable tools for dissecting the roles of specific proteases in these complex biological networks nih.govgoogle.com.

Unexplored Potential of this compound in Other Protease-Mediated Biological Pathways

While the primary focus of this compound research has been on its role in enhancing oral peptide delivery through the inhibition of digestive chymotrypsin, its potential in modulating other biological pathways mediated by chymotrypsin or related proteases remains largely unexplored. Chymotrypsin-like activity is not confined solely to the digestive system; serine proteases, the class to which chymotrypsin belongs, are involved in diverse processes such as inflammation, coagulation, and immune responses . Investigating the effects of this compound on these extra-digestive pathways could reveal novel therapeutic applications or provide further insights into the physiological roles of chymotrypsin and related enzymes in different biological contexts. For instance, exploring its impact on inflammatory pathways or its potential in modulating immune responses mediated by chymotrypsin-like enzymes could be fruitful areas for future research.

Methodological Advancements in this compound Research

Research involving this compound and other protease inhibitors in oral delivery has spurred methodological advancements in studying peptide and protein absorption and the impact of enzyme inhibition. Techniques for evaluating the protective effects of inhibitors on peptide stability in simulated GI fluids have been employed nih.gov. In vivo studies utilizing animal models, such as rats and dogs, have been crucial in assessing the ability of this compound to enhance the intestinal absorption of model peptides like insulin and its subsequent pharmacological effects, such as reducing blood glucose levels medchemexpress.commdpi.complos.org. These studies often involve measuring plasma peptide concentrations and monitoring physiological responses. Methodological advancements in this field also encompass the development of various formulation strategies, such as the use of enteric coatings and different delivery systems, to protect peptides and deliver inhibitors to the site of absorption mdpi.commdpi.comresearchgate.net. More broadly, advancements in protease inhibitor research include high-throughput screening and proteomic methods for identifying and characterizing protease activities and their inhibition nih.gov.

Q & A

Q. Q. How can researchers mitigate bias in this compound's in vivo efficacy studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.